1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a methylpyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling through various reaction conditions. Common reagents used in these reactions include pyridine derivatives, piperidine derivatives, and methylating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl): This compound shares structural similarities but differs in its biological activities and applications.
3-Piperidin-4-yl-propan-1-ol: Another related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-10-18(6-8-21-15)24-14-17-5-3-9-22(13-17)19(23)11-16-4-2-7-20-12-16/h2,4,6-8,10,12,17H,3,5,9,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTUFQIDHLLDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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